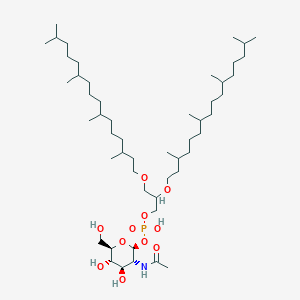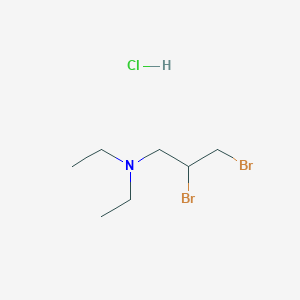
1-Diethylamino-2,3-dibromopropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diethylamino-2,3-dibromopropane hydrochloride, commonly known as DEAB, is a chemical compound that belongs to the class of quaternary ammonium salts. It is a colorless to pale yellow crystalline powder that is soluble in water and ethanol. DEAB is widely used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes, including retinaldehyde, acetaldehyde, and 4-hydroxynonenal.
作用機序
DEAB inhibits 1-Diethylamino-2,3-dibromopropane hydrochloride activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
生化学的および生理学的効果
DEAB has been shown to affect various biochemical and physiological processes in cells. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. DEAB has also been shown to affect the metabolism of retinoids, which are essential for vision, embryonic development, and immune function.
実験室実験の利点と制限
DEAB is a potent and selective inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. However, DEAB has some limitations as a research tool. It can be toxic to cells at high concentrations and can affect other enzymes that are structurally similar to 1-Diethylamino-2,3-dibromopropane hydrochloride. Therefore, caution should be taken when interpreting the results obtained using DEAB as an 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitor.
将来の方向性
DEAB has potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology. Future studies could focus on developing more potent and selective 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors that can be used as therapeutic agents for various diseases. Additionally, the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various physiological and pathological processes could be further investigated using DEAB and other 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors.
合成法
DEAB can be synthesized by reacting 1,3-dibromopropane with diethylamine in the presence of hydrochloric acid. The reaction yields DEAB as a hydrochloride salt.
科学的研究の応用
DEAB is a potent inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to affect cell proliferation, differentiation, and apoptosis in various cell types, including stem cells, cancer cells, and neuronal cells.
特性
CAS番号 |
102612-80-6 |
|---|---|
製品名 |
1-Diethylamino-2,3-dibromopropane hydrochloride |
分子式 |
C7H16Br2ClN |
分子量 |
309.47 g/mol |
IUPAC名 |
2,3-dibromo-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Br2N.ClH/c1-3-10(4-2)6-7(9)5-8;/h7H,3-6H2,1-2H3;1H |
InChIキー |
QCAKBXASEJINHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CBr)Br.Cl |
正規SMILES |
CCN(CC)CC(CBr)Br.Cl |
同義語 |
1-Diethylamino-2,3-dibromopropane hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




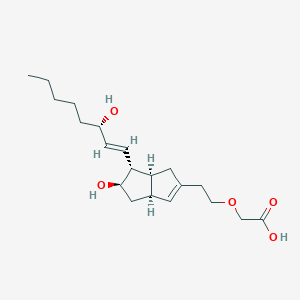
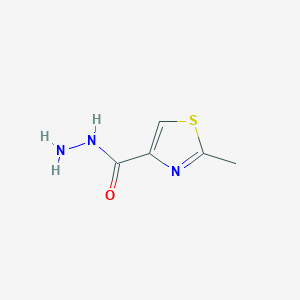


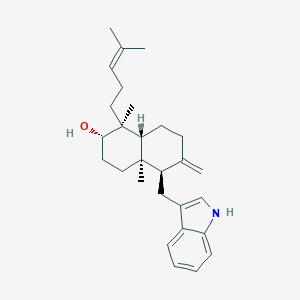

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)



